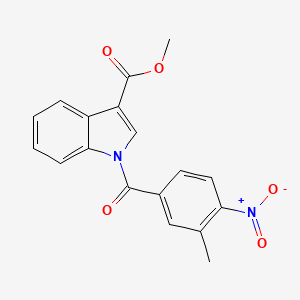

methyl 1-(3-methyl-4-nitrobenzoyl)-1H-indole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For example, the synthesis of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate involves forming hydrogen-bonded chains and rings through a combination of N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds (Portilla et al., 2007). Additionally, the synthesis of methyl indole-4-carboxylate and related compounds has been achieved through palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes (Söderberg et al., 2003).

Molecular Structure Analysis

The molecular structure of similar compounds reveals significant insights. For instance, methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibits a polarized structure in the nitroaniline portion, with molecules linked into chains and rings via hydrogen bonds (Portilla et al., 2007).

Chemical Reactions and Properties

These compounds participate in various chemical reactions. Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, for example, forms complex sheets through N-H...N, N-H...O, and C-H...O hydrogen bonds (Portilla et al., 2007).

Physical Properties Analysis

The physical properties of these compounds can be inferred from their molecular structures. Methyl 4-(4-chloroanilino)-3-nitrobenzoate, for instance, shows evidence of electronic polarization and forms sheets linked by hydrogen bonds and π-π stacking interactions (Cortés et al., 2013).

Chemical Properties Analysis

The chemical properties of such compounds are influenced by their molecular structure and the types of chemical reactions they undergo. For example, the reaction of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate leads to the formation of molecular-electronic structures and hydrogen-bonded chains (Portilla et al., 2007).

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Synthesis of Indoles and Methyl Esters : Research on indoles and their derivatives, including methyl esters, has led to the development of methods such as palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes for synthesizing indoles, demonstrating the versatility of palladium catalysts in organic synthesis (Söderberg, Wallace, & Shriver, 2003). These methodologies are crucial for constructing complex molecular architectures found in many natural products and pharmaceuticals.

Hydrogen-Bonded Molecular Structures : Studies on molecules like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate have explored their hydrogen-bonded chains and sheets, contributing to our understanding of molecular assembly and crystal engineering. These insights are vital for designing materials with specific properties (Portilla et al., 2007).

C-acylation of Pyrroles and Indoles : The regiospecific C-acylation of pyrroles and indoles using N-acylbenzotriazoles has been demonstrated, showcasing a method for the selective functionalization of these heterocycles. This research is relevant for the synthesis of complex organic molecules with potential applications in materials science and pharmaceuticals (Katritzky et al., 2003).

Potential Applications

Antiproliferative and Antimetastatic Activities : β-Carboline-based N-heterocyclic carbenes have been synthesized and evaluated for their antiproliferative activity against human breast cancer and lung cancer cell lines. Compounds showing promising activity could lead to new therapeutic agents for cancer treatment (Dighe et al., 2015).

Fluorescent, Thermoresponsive Polymers : The synthesis of fluorescent, thermoresponsive polymers incorporating 9-(4-vinylbenzyl)-9H-carbazole demonstrates the potential of these materials in applications such as smart coatings, sensors, and drug delivery systems, where temperature-sensitive fluorescent signals could be utilized (Lessard, Ling, & Maríc, 2012).

Orientations Futures

Propriétés

IUPAC Name |

methyl 1-(3-methyl-4-nitrobenzoyl)indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c1-11-9-12(7-8-15(11)20(23)24)17(21)19-10-14(18(22)25-2)13-5-3-4-6-16(13)19/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOVBIYUARZSGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502706.png)

![3-(1,3-benzothiazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5502720.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-phenoxyazetidine](/img/structure/B5502732.png)

![N-[2-(4-fluorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5502734.png)

![2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5502736.png)

![4-{2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5502739.png)

![N-(3-methoxybenzyl)-3-{1-[(5-methylpyrazin-2-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5502740.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5502752.png)

![5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide](/img/structure/B5502778.png)

![(1S*,5R*)-6-{5-[(methylthio)methyl]-2-furoyl}-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5502793.png)

![2-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5502800.png)